molecular formula C20H24N4O2 B2908155 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1286726-55-3

1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2908155
CAS No.: 1286726-55-3
M. Wt: 352.438
InChI Key: IWLKZKLCGFHZED-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran core linked to a piperazine ring through a methanone bridge, with a pyrazole substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, sulfonates.

Major Products

    Oxidation: Oxidized derivatives of benzofuran.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-13-16(2)24(21-15)12-9-22-7-10-23(11-8-22)20(25)19-14-17-5-3-4-6-18(17)26-19/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKZKLCGFHZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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